molecular formula C12H13FO3 B1315080 6-(4-Fluorophenyl)-6-oxohexanoic acid CAS No. 343319-07-3

6-(4-Fluorophenyl)-6-oxohexanoic acid

Cat. No. B1315080
CAS RN: 343319-07-3
M. Wt: 224.23 g/mol
InChI Key: BCUYYQNETZAUOP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For instance, the protodeboronation of pinacol boronic esters has been used in the synthesis of related compounds . Additionally, the synthesis of 4-Fluorophenylacetone involves a reaction with DCM.


Molecular Structure Analysis

The molecular structure of similar compounds, such as 4-Fluorothiophenol, includes a fluorobenzene ring . The fluorobenzene ring in these compounds is often oriented at a specific dihedral angle with respect to other groups in the molecule .

Scientific Research Applications

I have conducted a search for the scientific research applications of “6-(4-Fluorophenyl)-6-oxohexanoic acid,” but unfortunately, the information available does not specifically address this compound and its unique applications. The search results mention related compounds, such as 4-Fluorophenylacetic acid, which is used as an intermediate in the production of fluorinated anesthetics , but this does not directly relate to the compound you’re interested in.

Safety and Hazards

The safety data sheet for a related compound, 6-(4-Fluorophenyl)pyridine-3-boronic acid, suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

6-(4-fluorophenyl)-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO3/c13-10-7-5-9(6-8-10)11(14)3-1-2-4-12(15)16/h5-8H,1-4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCUYYQNETZAUOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60502116
Record name 6-(4-Fluorophenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60502116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Fluorophenyl)-6-oxohexanoic acid

CAS RN

343319-07-3
Record name 6-(4-Fluorophenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60502116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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